molecular formula C27H32N2O6 B15040759 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15040759
M. Wt: 480.6 g/mol
InChI Key: AXPZEWWZGJPEKI-UHFFFAOYSA-N
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Description

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, multiple ether linkages, and a butyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate diketone.

    Ether Linkage Formation: The ether linkages are formed through nucleophilic substitution reactions, where an alkoxide ion reacts with an alkyl halide.

    Substitution with Butyl-Substituted Phenoxy Group: The butyl-substituted phenoxy group is introduced through a nucleophilic aromatic substitution reaction.

    Final Condensation: The final step involves the condensation of the intermediate with an aldehyde to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl-substituted phenoxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding alkane.

    Substitution: The ether linkages and the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various ether or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological macromolecules, potentially leading to applications in drug discovery or as a biochemical probe.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions suggests that it could be modified to enhance its biological activity or reduce toxicity.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • (5Z)-5-{4-[2-(4-sec-Butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and its potential reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H32N2O6/c1-6-18(3)20-9-11-21(12-10-20)34-14-15-35-23-13-8-19(17-24(23)33-7-2)16-22-25(30)28(4)27(32)29(5)26(22)31/h8-13,16-18H,6-7,14-15H2,1-5H3

InChI Key

AXPZEWWZGJPEKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C)OCC

Origin of Product

United States

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